Comparative Molar Potency Ranking of Seven 2-Methyl-5-nitroimidazole Derivatives Against Bacteroides fragilis
In a direct head-to-head tube-dilution MIC study comparing seven 2-methyl-5-nitroimidazole compounds that differ solely by N1-substitution, the geometric mean MIC values against Bacteroides fragilis ranged from 0.5 μM (tinidazole) to 6.6 μM (dimetridazole) [1]. The 2-methyl-5-nitroimidazole core scaffold enabled this 13.2-fold potency range through N1-derivatization, demonstrating that the 2-methyl-5-nitro substitution pattern is a versatile pharmacophore that can be tuned for optimized antimicrobial activity [1]. Metronidazole, the most widely used clinical derivative of this scaffold, exhibited a geometric mean MIC of 3.2 μM against B. fragilis, ranking fourth in potency [1].
| Evidence Dimension | Antimicrobial susceptibility (MIC) |
|---|---|
| Target Compound Data | Geometric mean MIC range across seven 2-methyl-5-nitroimidazole derivatives: 0.5–6.6 μM against B. fragilis |
| Comparator Or Baseline | Tinidazole (MIC 0.5 μM) vs. dimetridazole (MIC 6.6 μM) — both share the identical 2-methyl-5-nitroimidazole core |
| Quantified Difference | 13.2-fold difference in molar potency achievable via N1-substitution on the same core scaffold |
| Conditions | Tube-dilution MIC assay; 14 strains of Bacteroides fragilis group bacteria; Wilkins-Chalgren agar |
Why This Matters
The 2-methyl-5-nitroimidazole core is the essential scaffold upon which clinical nitroimidazole antibiotics are built—procurement of this intermediate is required for manufacturing metronidazole, tinidazole, ornidazole, secnidazole, and other antiprotozoal agents.
- [1] Jokipii L, Jokipii AMM. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrob Agents Chemother. 1985;28(4):561-564. doi:10.1128/aac.28.4.561 View Source
